molecular formula C23H18BrN3O4 B11069487 N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide

N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide

Cat. No.: B11069487
M. Wt: 480.3 g/mol
InChI Key: SDUUZWRDRVHSJS-UHFFFAOYSA-N
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Description

N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and chemical biology. The presence of the oxadiazole ring and the brominated phenyl group contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling Reaction: The final step involves the coupling of the brominated oxadiazole derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the oxadiazole ring can yield amine derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its biological activity against certain diseases.

    Material Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Biology: As a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and the brominated phenyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-{2-[5-(2-chloro-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide
  • N-{2-[5-(2-fluoro-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide

Comparison:

  • Uniqueness: The presence of the bromine atom in N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide distinguishes it from its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in biological activity and chemical reactivity.
  • Biological Activity: The brominated compound may exhibit different binding affinities and selectivities compared to its chloro and fluoro counterparts, potentially leading to unique therapeutic effects.

Properties

Molecular Formula

C23H18BrN3O4

Molecular Weight

480.3 g/mol

IUPAC Name

N-[2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-3-methoxybenzamide

InChI

InChI=1S/C23H18BrN3O4/c1-29-15-7-5-6-14(12-15)21(28)25-20-9-4-3-8-17(20)22-26-27-23(31-22)18-13-16(30-2)10-11-19(18)24/h3-13H,1-2H3,(H,25,28)

InChI Key

SDUUZWRDRVHSJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NN=C(O2)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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